Fluorescein-PEG5-NHS ester

Descripción

BenchChem offers high-quality Fluorescein-PEG5-NHS ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fluorescein-PEG5-NHS ester including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C38H41N3O14S |

|---|---|

Peso molecular |

795.8 g/mol |

Nombre IUPAC |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C38H41N3O14S/c42-25-2-5-29-31(22-25)53-32-23-26(43)3-6-30(32)38(29)28-4-1-24(21-27(28)36(47)54-38)40-37(56)39-10-12-49-14-16-51-18-20-52-19-17-50-15-13-48-11-9-35(46)55-41-33(44)7-8-34(41)45/h1-6,21-23,42-43H,7-20H2,(H2,39,40,56) |

Clave InChI |

SBHQUOCPGORZNI-UHFFFAOYSA-N |

SMILES canónico |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Fluorescein-PEG5-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fluorescein-PEG5-NHS ester, a versatile fluorescent labeling reagent. It details its chemical properties, mechanism of action, and applications in biological research and drug development, with a focus on bioconjugation and its use as a PROTAC linker.

Core Concepts

Fluorescein-PEG5-NHS ester is a molecule composed of three key functional units:

-

Fluorescein: A widely used, bright green fluorescent dye.

-

PEG5 (Pentaethylene Glycol): A short, hydrophilic polyethylene glycol spacer.

-

NHS (N-hydroxysuccinimide) Ester: An amine-reactive functional group that enables covalent attachment to biomolecules.

The PEG spacer enhances the water solubility of the molecule and reduces steric hindrance, facilitating the labeling of complex biomolecules.[1] The NHS ester group allows for the efficient and specific labeling of primary amines, such as those found on the side chains of lysine residues in proteins and antibodies.[2][3]

Chemical and Physical Properties

A summary of the key quantitative data for Fluorescein-PEG5-NHS ester is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C38H41N3O14S | |

| Molecular Weight | 795.81 g/mol | |

| CAS Number | 2353409-62-6 | [4] |

| Excitation Maximum (λex) | ~494 nm | |

| Emission Maximum (λem) | ~517 nm | [5] |

| Appearance | Solid | [6] |

| Solubility | Water, DMSO, DMF, DCM, Acetonitrile | [5][7] |

| Storage Conditions | Store at -20°C, protect from light and moisture | [6][8] |

Mechanism of Action: NHS Ester-Amine Reaction

The primary application of Fluorescein-PEG5-NHS ester is the covalent labeling of biomolecules through the reaction of its NHS ester group with primary amines. This reaction, a nucleophilic acyl substitution, results in the formation of a stable amide bond.

The reaction is highly pH-dependent.[9] The optimal pH range for the reaction is typically 8.3-8.5.[9] At lower pH, the primary amine is protonated, reducing its nucleophilicity and slowing down the reaction. At higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired amine reaction and can lead to lower labeling efficiency.[10][11]

The hydrolysis of NHS esters is a critical factor to consider. The half-life of an NHS ester can be several hours at pH 7 but can decrease to minutes at a pH above 8.5.[3][11] Therefore, it is crucial to prepare solutions of Fluorescein-PEG5-NHS ester immediately before use and to carefully control the pH of the reaction mixture.

Applications in Research and Drug Development

Fluorescein-PEG5-NHS ester is a valuable tool for:

-

Fluorescent Labeling of Proteins and Antibodies: Labeled proteins and antibodies are widely used in techniques such as immunofluorescence microscopy, flow cytometry, and western blotting.[2][12]

-

Tracking and Imaging: The fluorescent properties of fluorescein allow for the visualization and tracking of labeled molecules in cells and tissues, aiding in the study of their localization, trafficking, and interactions.[2]

-

PROTAC Synthesis: Fluorescein-PEG5-NHS ester can be used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[13][4][14] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation.[4]

Experimental Protocols

General Protocol for Protein Labeling

This protocol provides a general guideline for labeling proteins with Fluorescein-PEG5-NHS ester. The optimal conditions may need to be determined empirically for each specific protein.

Materials:

-

Fluorescein-PEG5-NHS ester

-

Protein to be labeled (in an amine-free buffer, e.g., PBS)

-

Reaction buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5[9][15]

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[6]

-

Purification column (e.g., gel filtration or dialysis cassette) to remove excess dye[9]

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[15] Ensure the buffer is free of primary amines (e.g., Tris), as they will compete with the labeling reaction.[10]

-

Prepare the Dye Solution: Immediately before use, dissolve Fluorescein-PEG5-NHS ester in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).[6]

-

Labeling Reaction: Add a 10-20 fold molar excess of the Fluorescein-PEG5-NHS ester solution to the protein solution. The optimal molar ratio should be determined experimentally.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[9]

-

Purification: Remove the unreacted dye and byproducts by gel filtration, dialysis, or spin column purification.[9]

-

Storage: Store the labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.

Use in PROTAC Synthesis

Fluorescein-PEG5-NHS ester can serve as a fluorescently tagged linker for the synthesis of PROTACs. The NHS ester group can react with a primary amine on either the E3 ligase ligand or the target protein ligand to initiate the formation of the bifunctional molecule. The general strategy involves a multi-step synthesis where the PEG linker is sequentially conjugated to the two ligands.[16]

Conclusion

Fluorescein-PEG5-NHS ester is a powerful and versatile tool for researchers in life sciences and drug development. Its bright fluorescence, coupled with a hydrophilic spacer and a reliable amine-reactive group, makes it an excellent choice for a wide range of applications, from basic cellular imaging to the development of novel therapeutics like PROTACs. Proper handling and consideration of reaction conditions, particularly pH and hydrolysis, are essential for successful conjugation and reproducible results.

References

- 1. Fluorescein-PEG5-NHS este_2353409-62-6_新研博美 [xinyanbm.com]

- 2. Fluorescein-PEG-NHS ester | AxisPharm [axispharm.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Fluorescein-PEG5-NHS ester | TargetMol [targetmol.com]

- 5. Fluorescein-PEG5-Acid, 2183440-40-4 | BroadPharm [broadpharm.com]

- 6. NHS ester protocol for labeling proteins [abberior.rocks]

- 7. Flurescein-PEG5-NHS ester | 2353409-62-6 [m.chemicalbook.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. interchim.fr [interchim.fr]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. help.lumiprobe.com [help.lumiprobe.com]

- 12. Labeling a protein with fluorophores using NHS ester derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medchemexpress.cn [medchemexpress.cn]

- 15. lumiprobe.com [lumiprobe.com]

- 16. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

Fluorescein-PEG5-NHS Ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, applications, and relevant experimental protocols for Fluorescein-PEG5-NHS ester. This versatile reagent is a cornerstone in bioconjugation, enabling the fluorescent labeling of biomolecules for a wide array of applications in research and drug development.

Core Chemical Properties

Fluorescein-PEG5-NHS ester is a molecule composed of three key functional parts: a fluorescein fluorophore, a polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester reactive group.[1] The fluorescein component provides the fluorescent signal, the 5-unit PEG linker enhances water solubility and provides spatial separation between the fluorophore and the target molecule, and the NHS ester allows for covalent conjugation to primary amines on biomolecules.[1]

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₃₈H₄₁N₃O₁₄S | [2] |

| Molecular Weight | 795.8 g/mol | [2][3] |

| CAS Number | 2353409-62-6 | [2] |

| Appearance | Reported as a powder | N/A |

| Purity | ≥95% | [2] |

| Excitation Maximum (λex) | ~494 nm | [4] |

| Emission Maximum (λem) | ~518 nm | [4] |

| Extinction Coefficient | ~70,000 M⁻¹cm⁻¹ (for NHS-Fluorescein) | [4] |

| Quantum Yield (Φ) | ~0.9 (for Fluorescein) | N/A |

| Solubility | Good in polar organic solvents (DMSO, DMF); low in water | N/A |

| Storage | Store at -20°C, protected from light and moisture | N/A |

Key Applications

The primary application of Fluorescein-PEG5-NHS ester is the covalent labeling of proteins, antibodies, and other biomolecules containing primary amines (e.g., on lysine residues).[2] This labeling is instrumental in a variety of advanced scientific applications.

Proteolysis-Targeting Chimeras (PROTACs)

Fluorescein-PEG5-NHS ester is frequently utilized as a PEG-based linker in the synthesis of PROTACs.[3][5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][6] The fluorescent tag allows for the visualization and tracking of the PROTAC molecule itself, aiding in the study of its distribution and mechanism of action.[1][7]

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of action for a PROTAC molecule.

Caption: General workflow of PROTAC-mediated protein degradation.

Fluorescence-Based Cellular Imaging

Labeled antibodies and proteins are widely used in fluorescence microscopy to visualize the localization and dynamics of specific targets within cells.[8][9] The high quantum yield of fluorescein provides a bright signal for imaging.

Flow Cytometry

Fluorescently labeled antibodies are essential reagents in flow cytometry for identifying and quantifying specific cell populations based on the expression of cell surface or intracellular markers.

Experimental Protocols

The following are detailed methodologies for common experiments involving Fluorescein-PEG5-NHS ester.

General Protocol for Protein Labeling

This protocol is a general guideline for labeling proteins with Fluorescein-PEG5-NHS ester and may require optimization for specific proteins.

Materials:

-

Protein to be labeled (in an amine-free buffer, e.g., PBS)

-

Fluorescein-PEG5-NHS ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Labeling Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Purification column (e.g., Sephadex G-25)

-

Storage buffer (e.g., PBS with a preservative)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL.

-

Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.

-

-

Dye Preparation:

-

Immediately before use, dissolve the Fluorescein-PEG5-NHS ester in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

-

-

Labeling Reaction:

-

Calculate the required amount of the dye. A 10-20 fold molar excess of the dye to the protein is a good starting point.

-

Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification:

-

Remove unreacted dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer.

-

The first colored band to elute is the labeled protein.

-

-

Storage:

-

Store the purified labeled protein at 4°C for short-term use or in aliquots at -20°C for long-term storage, protected from light.

-

Experimental Workflow for Protein Labeling

Caption: Step-by-step workflow for labeling proteins.

Visualizing PROTAC-mediated Protein Degradation

This protocol outlines a general approach for visualizing the degradation of a target protein using a fluorescently-labeled PROTAC.

Materials:

-

Cells expressing the target protein of interest

-

Fluorescently labeled PROTAC (synthesized using Fluorescein-PEG5-NHS ester)

-

Cell culture medium and supplements

-

Fluorescence microscope with appropriate filter sets for fluorescein

-

Control PROTAC (non-fluorescent or inactive)

-

Vehicle control (e.g., DMSO)

Procedure:

-

Cell Culture:

-

Plate cells at an appropriate density in a format suitable for microscopy (e.g., glass-bottom dishes).

-

Allow cells to adhere and grow overnight.

-

-

PROTAC Treatment:

-

Treat the cells with the fluorescently labeled PROTAC at various concentrations and for different time points.

-

Include vehicle and control PROTAC-treated cells as negative controls.

-

-

Fluorescence Microscopy:

-

At each time point, wash the cells with PBS.

-

Image the cells using a fluorescence microscope. The fluorescein signal will indicate the localization of the PROTAC.

-

To assess protein degradation, a separate method to quantify the target protein levels is required (e.g., Western blotting, immunofluorescence with a specific antibody against the target protein, or using a fusion protein with a reporter like GFP).

-

-

Image Analysis:

-

Quantify the fluorescence intensity and localization of the PROTAC within the cells.

-

Correlate the PROTAC signal with the levels of the target protein to determine the efficiency and kinetics of degradation.

-

Logical Relationship for Visualizing Protein Degradation

Caption: Logical flow for a protein degradation experiment.

Conclusion

Fluorescein-PEG5-NHS ester is a powerful and versatile tool for researchers in various fields. Its well-defined chemical properties and reactivity, combined with the strong fluorescence of the fluorescein moiety, make it an ideal choice for labeling biomolecules for a wide range of applications, from fundamental cell biology to the development of novel therapeutics like PROTACs. The protocols and information provided in this guide serve as a comprehensive resource for the effective utilization of this important chemical reagent.

References

- 1. Fluorescein-PEG-NHS ester | AxisPharm [axispharm.com]

- 2. Fluorescein-PEG5-NHS ester | AxisPharm [axispharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Fluorescein-PEG6- NHS ester | fluorescein labeled PEG analogue | CAS# 1818294-35-7 | InvivoChem [invivochem.com]

- 5. Fluorescein-PEG5-NHS ester | TargetMol [targetmol.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Fluorescein Derivatives in Intravital Fluorescence Imaging [mdpi.com]

- 9. Fluorescent protein applications in microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Fluorescein-PEG5-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fluorescein-PEG5-NHS ester, a key reagent in bioconjugation and drug development. This document details its chemical properties, and applications, and provides experimental protocols for its use.

Core Concepts: Structure and Function

Fluorescein-PEG5-NHS ester is a fluorescent labeling reagent that combines the spectral properties of fluorescein with the specificity of an N-hydroxysuccinimide (NHS) ester for primary amines.[1][2] The molecule consists of three key components:

-

Fluorescein: A widely used fluorophore that emits green light, enabling the detection and quantification of labeled molecules.

-

PEG5 (Polyethylene Glycol, 5 units): A flexible, hydrophilic spacer that increases the solubility of the conjugate and minimizes steric hindrance, improving accessibility to the target molecule.

-

NHS Ester: A reactive group that readily forms a stable amide bond with primary amines, such as those found on the side chains of lysine residues in proteins.[3][4][5]

This tripartite structure makes Fluorescein-PEG5-NHS ester a versatile tool for attaching a fluorescent tag to a wide range of biomolecules, facilitating research in areas such as protein tracking, immunoassays, and drug delivery.[2][] It is also utilized as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[7]

Quantitative Data

The key quantitative properties of Fluorescein-PEG5-NHS ester are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 795.81 g/mol | [7][8][] |

| Chemical Formula | C₃₈H₄₁N₃O₁₄S | [1][] |

| CAS Number | 2353409-62-6 | [1] |

| Excitation Wavelength (λex) | ~494 nm (for Fluorescein) | [10] |

| Emission Wavelength (λem) | ~518 nm (for Fluorescein) | [10] |

| Solubility | Soluble in DMSO and DMF | [5] |

Synthesis and Reaction Mechanism

The core reaction mechanism for the application of Fluorescein-PEG5-NHS ester in bioconjugation is the nucleophilic acyl substitution of the NHS ester by a primary amine. This reaction is highly efficient and selective for primary amines at a slightly alkaline pH.[3][4][5]

The reaction of the NHS ester with a primary amine on a target biomolecule proceeds via a stable amide bond formation, releasing N-hydroxysuccinimide as a byproduct.[5][10]

Experimental Protocols

The following are detailed methodologies for key experiments involving Fluorescein-PEG5-NHS ester.

General Protocol for Protein Labeling

This protocol is a general guideline and may require optimization for specific proteins.

Materials:

-

Protein to be labeled (in an amine-free buffer, e.g., PBS)

-

Fluorescein-PEG5-NHS ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

1 M Sodium bicarbonate buffer, pH 8.3-8.5[11]

-

Purification column (e.g., Sephadex G-25)[12]

-

Phosphate-buffered saline (PBS)

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to a concentration of 2.5 mg/mL.[13] If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.[12]

-

Prepare the Dye Stock Solution: Immediately before use, dissolve the Fluorescein-PEG5-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[12][14]

-

Labeling Reaction: While gently vortexing the protein solution, add the dye stock solution dropwise. A typical molar ratio of dye to protein is 10:1 to 20:1. Incubate the reaction for 1-2 hours at room temperature, protected from light.[12][14]

-

Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.[12] Collect the fractions containing the labeled protein.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~494 nm (for fluorescein).

Important Considerations

-

pH: The reaction is pH-dependent, with an optimal range of 7.2-8.5.[5] Higher pH increases the rate of hydrolysis of the NHS ester.[5]

-

Buffers: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.[12]

-

Storage: Fluorescein-PEG5-NHS ester is moisture-sensitive. Store it at -20°C with a desiccant.[7] Prepare stock solutions in anhydrous DMF or DMSO immediately before use and do not store them for extended periods.[10]

Conclusion

Fluorescein-PEG5-NHS ester is a powerful and versatile tool for the fluorescent labeling of biomolecules. Its well-defined chemical properties and straightforward reaction mechanism make it an invaluable reagent for researchers in a wide range of scientific disciplines. By following the protocols and considerations outlined in this guide, scientists can effectively utilize this compound to advance their research in drug development and beyond.

References

- 1. Fluorescein-PEG5-NHS ester | AxisPharm [axispharm.com]

- 2. Fluorescein-PEG-NHS ester | AxisPharm [axispharm.com]

- 3. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 4. glenresearch.com [glenresearch.com]

- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. Fluorescein-PEG5-NHS ester | TargetMol [targetmol.com]

- 8. medchemexpress.com [medchemexpress.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. lumiprobe.com [lumiprobe.com]

- 12. NHS ester protocol for labeling proteins [abberior.rocks]

- 13. biotium.com [biotium.com]

- 14. furthlab.xyz [furthlab.xyz]

Fluorescein-PEG5-NHS Ester: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

Introduction: Fluorescein-PEG5-NHS ester is a widely utilized bioconjugation reagent that combines the fluorescent properties of fluorescein with a polyethylene glycol (PEG) spacer and an amine-reactive N-hydroxysuccinimide (NHS) ester. This guide provides an in-depth overview of its solubility and stability, critical parameters for its successful application in labeling proteins, antibodies, and other biomolecules in research and drug development.

Core Properties of Fluorescein-PEG5-NHS Ester

Fluorescein-PEG5-NHS ester is valued for the hydrophilic and flexible nature of its PEG spacer, which can improve the solubility of the labeled molecule and reduce steric hindrance. The NHS ester group allows for the efficient formation of stable amide bonds with primary amines on target molecules.

Solubility Profile

Table 1: Qualitative Solubility of Fluorescein-PEG5-NHS Ester and Related Compounds

| Solvent | Fluorescein-PEG5-NHS Ester | Fluorescein-PEG5-Acid | General Fluorescein-PEG-NHS | Notes |

| Water | Soluble | Soluble[1] | Soluble[2] | The hydrophilic PEG spacer significantly increases solubility in aqueous media. |

| DMSO (Dimethyl Sulfoxide) | Soluble[] | Soluble[1] | Soluble | A common solvent for preparing stock solutions of NHS esters. |

| DMF (Dimethylformamide) | Soluble[] | Soluble[1] | Soluble | Another common solvent for dissolving NHS esters before aqueous reactions. |

| DCM (Dichloromethane) | Soluble[] | Soluble[1] | --- | A chlorinated organic solvent. |

| Acetonitrile | Soluble[] | --- | --- | A polar aprotic solvent. |

Stability Characteristics

The stability of Fluorescein-PEG5-NHS ester is primarily influenced by two factors: the hydrolysis of the NHS ester and the photostability of the fluorescein dye.

Hydrolytic Stability of the NHS Ester

The NHS ester moiety is susceptible to hydrolysis in aqueous environments, a reaction that competes with the desired conjugation to primary amines. The rate of hydrolysis is highly dependent on pH and temperature, increasing significantly at higher pH values.

Table 2: Half-life of NHS Ester Hydrolysis at Various pH and Temperature Conditions

| pH | Temperature | Half-life |

| 7.0 | 0°C | 4 - 5 hours[4] |

| 8.0 | Room Temperature | 210 minutes[5] |

| 8.5 | Room Temperature | 180 minutes[5] |

| 8.6 | 4°C | 10 minutes[4] |

| 9.0 | Room Temperature | 125 minutes[5] |

To maximize conjugation efficiency, it is crucial to perform labeling reactions promptly after preparing the reagent solution and to control the pH of the reaction buffer.

Photostability of Fluorescein

Fluorescein is a well-known fluorophore, but it is also recognized for its susceptibility to photobleaching upon prolonged exposure to light. This can lead to a decrease in fluorescence signal during imaging experiments. While specific photostability data for the PEGylated form is not detailed, it is known that an average fluorescein molecule can emit a finite number of photons before irreversible photodegradation.[6] For applications requiring high photostability, alternative dyes such as BODIPY derivatives may be considered.[6]

Experimental Protocols

Protocol for Dissolving Fluorescein-PEG5-NHS Ester

-

Equilibration: Allow the vial of Fluorescein-PEG5-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

-

Solvent Selection: Choose a high-purity, anhydrous organic solvent such as DMSO or DMF.

-

Stock Solution Preparation: Prepare a stock solution by dissolving the desired amount of the NHS ester in the chosen solvent. For example, to prepare a 10 mg/mL stock solution, dissolve 1 mg of the reagent in 100 µL of DMSO. This should be done immediately before use.

-

Storage of Stock Solution: It is not recommended to store stock solutions of NHS esters due to their susceptibility to hydrolysis. Any unused reconstituted reagent should be discarded.[7]

Protocol for Protein Labeling

-

Buffer Preparation: Prepare a protein solution in an amine-free buffer with a pH between 7.2 and 8.5, such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer. Buffers containing primary amines like Tris or glycine are not compatible as they will compete with the labeling reaction.[7]

-

Reagent Addition: Add the freshly prepared Fluorescein-PEG5-NHS ester stock solution to the protein solution. The molar ratio of the NHS ester to the protein should be optimized for the specific application.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or on ice for 2 hours.

-

Quenching: The reaction can be stopped by adding a quenching buffer containing primary amines, such as 1 M Tris-HCl, pH 8.0.

-

Purification: Remove the unreacted reagent and byproducts by dialysis or gel filtration.

Visualizing Key Processes and Structures

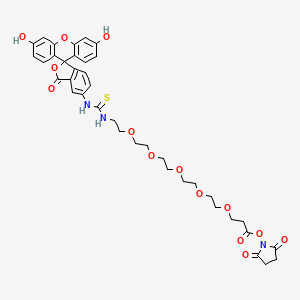

Chemical Structure of Fluorescein-PEG5-NHS Ester

Caption: Structure of Fluorescein-PEG5-NHS Ester.

Amine Conjugation Reaction Pathway

References

- 1. Fluorescein-PEG5-Acid, 2183440-40-4 | BroadPharm [broadpharm.com]

- 2. NHS PEG Fluorescein, NHS-PEG-FITC [nanocs.net]

- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

Understanding bioconjugation with Fluorescein-PEG5-NHS ester

An In-Depth Technical Guide to Bioconjugation with Fluorescein-PEG5-NHS Ester

For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is a cornerstone of innovation. Fluorescein-PEG5-NHS ester is a versatile reagent designed for this purpose, combining a bright fluorescent reporter (fluorescein), a flexible and solubility-enhancing polyethylene glycol (PEG) spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester. This guide provides a comprehensive overview of its properties, reaction mechanisms, and practical applications, complete with detailed protocols and data.

Core Principles of Amine-Reactive Labeling

Fluorescein-PEG5-NHS ester belongs to the family of amine-reactive labeling reagents. The core of its functionality lies in the N-hydroxysuccinimide (NHS) ester group, which efficiently reacts with primary amines (–NH₂), such as those found on the side chain of lysine residues and the N-terminus of proteins and peptides.[1][2] This reaction, a nucleophilic acyl substitution, forms a stable and covalent amide bond, permanently attaching the fluorescein-PEG5 moiety to the target molecule. The reaction releases N-hydroxysuccinimide as a byproduct.[1][2]

The reaction is highly dependent on pH. Optimal labeling occurs in a pH range of 7 to 9.[1][2][3] Below this range, the primary amines are protonated (-NH₃⁺) and are not sufficiently nucleophilic to react. Above this range, the NHS ester is increasingly susceptible to hydrolysis, where it reacts with water instead of the target amine, rendering the reagent inactive.[1][4] This competition between aminolysis (the desired reaction) and hydrolysis is a critical factor to control for successful conjugation.

Physicochemical and Reaction Data

Quantitative data is essential for reproducible experimental design. The following tables summarize the key properties of the reagent and the recommended conditions for a successful bioconjugation reaction.

Table 1: Physicochemical Properties of Fluorescein-PEG5-NHS Ester and Fluorescein

| Property | Value | Source |

| Reagent | Fluorescein-PEG5-NHS ester | |

| Molecular Weight | 795.81 g/mol | [5] |

| Molecular Formula | C₃₈H₄₁N₃O₁₄S | [5][6] |

| CAS Number | 2353409-62-6 | [5][6][7] |

| Fluorophore | Fluorescein | |

| Excitation Maximum (Ex) | ~494 nm | [1][8] |

| Emission Maximum (Em) | ~518-524 nm | [1][8] |

| Molar Extinction Coefficient | 70,000 M⁻¹cm⁻¹ | [1] |

Table 2: Recommended Reaction Conditions for Bioconjugation

| Parameter | Recommended Condition | Notes | Source |

| pH | 7.2 - 9.0 (Optimal: 8.3 - 8.5) | Low pH protonates amines; high pH increases NHS ester hydrolysis. | [1][2][4] |

| Buffer Type | Amine-free buffers (Phosphate, Borate, Bicarbonate, HEPES) | Buffers with primary amines (Tris, Glycine) compete with the target molecule. | [1][2][9] |

| Reagent Solvent | Anhydrous DMSO or DMF | Prepare fresh; the NHS ester hydrolyzes in the presence of moisture. | [1][4][9] |

| Molar Excess | 8- to 20-fold molar excess of NHS ester over protein | The optimal ratio depends on the number of available amines and desired degree of labeling. | [9][10] |

| Reaction Time | 30-60 minutes at Room Temperature or 2 hours to overnight at 4°C | Longer incubation may be required for less reactive proteins. | [1][4][9] |

| Protein Conc. | 1-10 mg/mL | Higher protein concentrations favor the acylation reaction over hydrolysis. | [1][4] |

Visualizing the Chemistry and Workflow

Understanding the underlying processes is key to mastering bioconjugation. The following diagrams illustrate the reaction mechanism and a typical experimental workflow.

Caption: NHS ester reacts with a primary amine to form a stable amide bond.

Caption: Standard workflow for labeling a protein with an NHS ester.

Detailed Experimental Protocol: Antibody Labeling

This protocol provides a general method for labeling an antibody with Fluorescein-PEG5-NHS ester.

Materials:

-

Antibody (or other protein) at 1-2 mg/mL

-

Fluorescein-PEG5-NHS ester

-

Conjugation Buffer: 0.1 M Sodium Bicarbonate or 50 mM Sodium Borate, pH 8.5.[1][4] Avoid buffers containing primary amines.[9]

-

Reagent Solvent: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).[4]

-

Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0

-

Purification: Desalting column (e.g., Sephadex G-25) or dialysis cassette.[1]

Procedure:

-

Buffer Exchange: If the protein is not in an amine-free buffer, perform a buffer exchange into the Conjugation Buffer using a desalting column or dialysis.

-

Prepare NHS Ester Solution:

-

Calculate Reagent Volume:

-

Determine the moles of protein to be labeled.

-

Calculate the required moles of NHS ester for a 20-fold molar excess.[9]

-

Convert the moles of NHS ester to a volume based on the 10 mg/mL solution.

-

-

Conjugation Reaction:

-

Stop the Reaction (Optional): To quench any unreacted NHS ester, add Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes.

-

Purify the Conjugate:

-

Remove unreacted Fluorescein-PEG5-NHS ester and the NHS byproduct by applying the reaction mixture to a desalting column equilibrated with your desired storage buffer (e.g., PBS).

-

Collect the fractions containing the labeled protein, which will elute first.

-

-

Determine Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 494 nm (A₄₉₄).

-

Calculate the protein concentration, correcting for the absorbance of the dye at 280 nm:

-

Protein Conc. (M) = [A₂₈₀ - (A₄₉₄ × CF)] / ε_protein

-

Where CF (Correction Factor) for fluorescein is ~0.3, and ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

Calculate the DOL:

-

DOL = A₄₉₄ / (ε_dye × Protein Conc. (M))

-

Where ε_dye is the molar extinction coefficient of fluorescein (70,000 M⁻¹cm⁻¹).[1]

-

-

Applications in Drug Development and Research

The ability to fluorescently tag biomolecules with Fluorescein-PEG5-NHS ester underpins numerous applications.

-

Cellular Imaging and Tracking: Labeled antibodies or proteins can be used to visualize cellular targets, track internalization pathways, and monitor biodistribution in tissues.[11]

-

Flow Cytometry: Fluorescein-labeled antibodies are standard reagents for identifying and sorting cell populations based on surface marker expression.

-

PROTAC Development: The PEG linker structure makes this reagent suitable for synthesizing Proteolysis Targeting Chimeras (PROTACs).[5][12] A PROTAC is a heterobifunctional molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation.[5][12] The Fluorescein-PEG5-NHS ester can serve as a building block, linking the E3 ligase ligand to the target protein ligand.

Caption: Role of the linker in a PROTAC to induce protein degradation.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Fluorescein-PEG5-NHS ester - Immunomart [immunomart.com]

- 7. Fluorescein-PEG5-NHS ester | AxisPharm [axispharm.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. broadpharm.com [broadpharm.com]

- 10. interchim.fr [interchim.fr]

- 11. Fluorescein-PEG-NHS ester | AxisPharm [axispharm.com]

- 12. Fluorescein-PEG5-NHS ester | TargetMol [targetmol.com]

A Technical Guide to Labeling Primary Amines with Fluorescein-PEG5-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fluorescein-PEG5-NHS ester, a versatile reagent for the fluorescent labeling of primary amines in proteins, peptides, and other biomolecules. This guide details the underlying chemistry, provides robust experimental protocols, and explores its applications in modern drug discovery and development.

Introduction to Fluorescein-PEG5-NHS Ester

Fluorescein-PEG5-NHS ester is a chemical probe that combines the bright fluorescence of fluorescein with a polyethylene glycol (PEG) spacer and an amine-reactive N-hydroxysuccinimide (NHS) ester.[1] This structure offers several advantages for biomolecule labeling:

-

Fluorescein: A widely used fluorophore with well-characterized excitation and emission spectra, making it compatible with standard fluorescence microscopy and detection instrumentation.

-

PEG5 Spacer: The five-unit polyethylene glycol linker enhances the solubility of the labeled molecule in aqueous buffers and reduces potential steric hindrance between the fluorophore and the biomolecule, preserving its biological activity.

-

NHS Ester: This functional group provides a reliable method for covalently attaching the fluorescent tag to primary amines, such as the N-terminus of a polypeptide chain or the side chain of lysine residues.[2][3]

These features make Fluorescein-PEG5-NHS ester a valuable tool for a variety of applications, including tracking the localization and trafficking of proteins, studying protein-protein interactions, and in the development of novel therapeutics like PROTACs (PROteolysis TArgeting Chimeras).[4]

The Chemistry of NHS Ester Labeling

The labeling reaction is a nucleophilic acyl substitution where the primary amine of the biomolecule attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[2]

The efficiency of this reaction is highly dependent on pH. A slightly alkaline environment (pH 7-9) is optimal because it deprotonates the primary amino groups, increasing their nucleophilicity.[2] However, at excessively high pH, hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce labeling efficiency.[2]

dot

Caption: Reaction of Fluorescein-PEG5-NHS ester with a primary amine.

Experimental Protocols

This section provides detailed protocols for the labeling of proteins with Fluorescein-PEG5-NHS ester.

Materials and Reagents

| Reagent/Material | Specifications |

| Fluorescein-PEG5-NHS ester | High purity, stored desiccated at -20°C |

| Protein of Interest | Purified, in an amine-free buffer |

| Labeling Buffer | 0.1 M sodium bicarbonate, pH 8.3-8.5 or 50mM sodium borate, pH 8.5 |

| Quenching Buffer | 1 M Tris-HCl, pH 8.0 |

| Organic Solvent | Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) |

| Purification Column | Gel filtration column (e.g., Sephadex G-25) |

Labeling Protocol

dot

Caption: General workflow for protein labeling with Fluorescein-PEG5-NHS ester.

Detailed Steps:

-

Prepare the Protein Solution: Dissolve the protein to be labeled in the labeling buffer at a concentration of 1-10 mg/mL.[5] Ensure the buffer is free of primary amines (e.g., Tris or glycine) as these will compete with the labeling reaction.[2]

-

Prepare the Dye Stock Solution: Immediately before use, dissolve the Fluorescein-PEG5-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[6]

-

Perform the Labeling Reaction: Add the calculated amount of the dye stock solution to the protein solution. The optimal molar excess of the dye will vary depending on the protein but is typically in the range of 8 to 20-fold.[2][5][7]

-

Incubate: Incubate the reaction mixture for 1-4 hours at room temperature or overnight on ice, protected from light.[5]

-

Quench the Reaction (Optional): The reaction can be stopped by adding a quenching buffer to a final concentration of 50-100 mM.

-

Purify the Labeled Protein: Remove the unreacted dye and byproducts by gel filtration or dialysis.[7]

-

Determine the Degree of Labeling (DOL): The DOL, or the average number of fluorophore molecules per protein molecule, can be determined spectrophotometrically by measuring the absorbance of the labeled protein at 280 nm (for the protein) and 494 nm (for fluorescein).

Quantitative Parameters for Labeling

| Parameter | Recommended Range | Notes |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can favor the labeling reaction over hydrolysis.[2][5] |

| Molar Excess of Dye | 8 - 20 fold | The optimal ratio should be determined empirically for each protein.[2][5][7] |

| Reaction pH | 7.0 - 9.0 (Optimal: 8.3-8.5) | Crucial for efficient labeling.[5][8] |

| Reaction Time | 1 - 4 hours at room temperature; Overnight on ice | Longer incubation times may be needed for less reactive proteins.[5] |

| Reaction Temperature | Room Temperature or on ice (4°C) | Lower temperatures can help to maintain protein stability. |

Applications in Drug Discovery and Development

The ability to fluorescently label biomolecules with high specificity and efficiency makes Fluorescein-PEG5-NHS ester a powerful tool in various stages of drug discovery.

Target Identification and Validation

Fluorescently labeled ligands or antibodies can be used to visualize and quantify the expression and localization of target proteins in cells and tissues. This is critical for validating the relevance of a potential drug target.

High-Throughput Screening (HTS)

Fluorescence-based assays are a cornerstone of HTS campaigns. For instance, a fluorescently labeled substrate can be used to screen for enzyme inhibitors, or a labeled ligand can be used in binding assays to identify compounds that disrupt protein-protein interactions.

Elucidating Signaling Pathways

Fluorescently labeled proteins allow for the real-time tracking of their movement and interactions within living cells, providing insights into complex signaling cascades. For example, a fluorescently labeled growth factor can be used to follow its binding to a cell surface receptor, subsequent internalization, and downstream signaling events.

References

- 1. Fluorescein-PEG-NHS ester | AxisPharm [axispharm.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Labeling a protein with fluorophores using NHS ester derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorescein-PEG5-NHS ester | TargetMol [targetmol.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. NHS ester protocol for labeling proteins [abberior.rocks]

- 7. broadpharm.com [broadpharm.com]

- 8. interchim.fr [interchim.fr]

The Strategic Advantage of PEG5 Spacers in Fluorescent Labeling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular biology and drug development, the precise visualization and tracking of biomolecules are paramount. Fluorescent labeling stands as a cornerstone technique, enabling researchers to illuminate the complex machinery of life. However, the attachment of a fluorophore to a biomolecule is not without its challenges. Steric hindrance, aggregation, reduced solubility, and altered biological activity are common hurdles. This technical guide delves into the crucial role of Poly(ethylene glycol) (PEG) spacers, specifically the pentameric form (PEG5), in overcoming these obstacles and enhancing the performance of fluorescently labeled biomolecules.

Core Functions of PEG5 Spacers in Fluorescent Labeling

The integration of a PEG5 spacer between a biomolecule and a fluorescent dye offers a multitude of advantages, primarily stemming from its unique physicochemical properties. These benefits collectively contribute to the generation of more robust, reliable, and biologically relevant data.

1. Enhanced Hydrophilicity and Solubility: Many organic fluorophores and biomolecules, such as peptides and small molecule drugs, exhibit hydrophobic characteristics, leading to poor solubility in aqueous buffers and a propensity for aggregation. The hydrophilic nature of the PEG chain significantly improves the overall water solubility of the conjugate, preventing the formation of aggregates that can quench fluorescence and interfere with biological interactions.[1][2] This is particularly critical in the development of antibody-drug conjugates (ADCs), where a higher drug-to-antibody ratio (DAR) can be achieved without inducing aggregation by incorporating PEG linkers.[3]

2. Reduction of Steric Hindrance: The covalent attachment of a bulky fluorophore directly to a biomolecule can sterically hinder its interaction with its binding partner, be it a receptor, enzyme, or another protein. A PEG5 spacer introduces a flexible, intervening arm that physically separates the dye from the biologically active domain.[4] This spatial separation ensures that the biomolecule's native conformation and function are minimally perturbed, allowing for more accurate and meaningful biological readouts.

3. Prevention of Non-Specific Binding and Aggregation: The bio-inert and protein-repellent properties of PEG are well-documented. By creating a hydrated layer around the fluorescently labeled molecule, the PEG5 spacer minimizes non-specific interactions with other proteins and cellular components. This "stealth" effect is crucial for reducing background noise in imaging experiments and improving the signal-to-noise ratio. Furthermore, by preventing self-aggregation of the labeled molecules, PEG spacers help maintain the monomeric and active state of the biomolecule.

4. Improved Photophysical Properties of Fluorophores: The local microenvironment can significantly influence the quantum yield and photostability of a fluorophore. Direct conjugation to a biomolecule can sometimes lead to fluorescence quenching. The presence of a PEG spacer can shield the fluorophore from these quenching effects, leading to enhanced fluorescence intensity and a longer fluorescence lifetime.[5] Studies have shown that PEGylation can enhance the quantum yields of fluorescent probes.[5][6]

Quantitative Impact of PEG Spacers

The inclusion of a PEG spacer can have a quantifiable impact on the performance of a fluorescently labeled biomolecule. The following tables summarize key quantitative data from the literature, highlighting the benefits of PEGylation.

| Parameter | Without PEG Spacer | With PEG Spacer | Fold Change/Improvement | Reference |

| Inhibitory Potency (IC50) of a PSMA Inhibitor | 0.41 nM | 1.93 nM (PEG8) | 4.7-fold decrease in potency | [7] |

| Cellular Fluorescence Intensity | Lower | Higher (PEG8) | Qualitative Increase | [7] |

| Fluorescence Lifetime | Shorter | Longer (5 kDa PEG) | Significant Increase (p < 0.0001) | [5] |

| Binding Affinity (Kd) of a β-Adrenoceptor Ligand | Not Reported | Nanomolar range (BI-PEG-KK114) | High Affinity Achieved | [8] |

Note: The inhibitory potency data for the PSMA inhibitor shows that while a longer PEG spacer can sometimes slightly decrease the potency in this specific case, it can also alter the mode of binding to be irreversible, which can be therapeutically advantageous. The other examples clearly demonstrate the positive impact of PEG spacers on fluorescence properties and binding.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of fluorescent labeling with PEG5 spacers. Below are representative protocols for key experiments.

Protocol 1: Fluorescent Labeling of a Peptide with a PEG5-Cyanine Dye

Materials:

-

Peptide with a primary amine (e.g., N-terminus or Lysine side chain)

-

Amine-reactive PEG5-Cyanine5 NHS ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.3

-

Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) system

-

Mass spectrometer for characterization

Procedure:

-

Peptide Preparation: Dissolve the peptide in the reaction buffer to a final concentration of 1-5 mg/mL.

-

Dye Preparation: Immediately before use, dissolve the PEG5-Cyanine5 NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

Conjugation Reaction: Add a 1.5 to 3-fold molar excess of the reactive dye solution to the peptide solution. Vortex briefly to mix.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark.

-

Quenching (Optional): The reaction can be quenched by adding a final concentration of 100 mM glycine or Tris buffer.

-

Purification: Purify the labeled peptide from unreacted dye and other impurities using RP-HPLC with a suitable gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid).

-

Characterization: Confirm the identity and purity of the labeled peptide by mass spectrometry and measure the absorbance at the dye's maximum absorption wavelength and at 280 nm to determine the degree of labeling.

Protocol 2: Immunofluorescence Staining of EGFR on Cultured Cells

Materials:

-

Cultured cells (e.g., A549) grown on coverslips

-

Primary antibody against EGFR

-

Secondary antibody conjugated to a fluorophore with a PEG5 spacer

-

Phosphate-buffered saline (PBS)

-

Fixation Solution: 4% paraformaldehyde in PBS

-

Permeabilization Solution: 0.1% Triton X-100 in PBS

-

Blocking Solution: 1% Bovine Serum Albumin (BSA) in PBS

-

Mounting medium with DAPI

Procedure:

-

Cell Culture: Seed cells on coverslips in a petri dish and grow to the desired confluency.

-

Fixation: Wash the cells twice with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Incubate the cells with the permeabilization solution for 10 minutes at room temperature.

-

Blocking: Wash the cells three times with PBS and then block with 1% BSA in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the primary anti-EGFR antibody in the blocking solution and incubate with the cells overnight at 4°C.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Dilute the PEGylated fluorescently labeled secondary antibody in the blocking solution and incubate with the cells for 1 hour at room temperature in the dark.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Mounting: Mount the coverslips on microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

-

Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets.[9]

Visualizing Biological Processes with PEGylated Probes

The use of fluorescent probes incorporating PEG5 spacers is instrumental in visualizing dynamic cellular processes. Graphviz diagrams are provided below to illustrate key experimental workflows and signaling pathways where these probes are applied.

References

- 1. Polyethylene Glycol 20k. Does It Fluoresce? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorescent PEGs [nanocs.net]

- 3. The Evolving Landscape of Antibody–Drug Conjugates: In Depth Analysis of Recent Research Progress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The PEG-Fluorochrome Shielding Approach for Targeted Probe Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Poly(ethylene glycol) fluorescent linkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Excitation and Emission Spectra of Fluorescein-PEG5-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties and applications of Fluorescein-PEG5-NHS ester, a versatile fluorescent probe for bioconjugation. This document details the excitation and emission characteristics, experimental protocols for its use, and the fundamental principles governing its fluorescence.

Spectral Properties of Fluorescein Derivatives

Fluorescein and its derivatives are widely used fluorescent labels characterized by their bright green fluorescence. The covalent attachment of a polyethylene glycol (PEG) spacer and an N-hydroxysuccinimide (NHS) ester functional group minimally impacts the core spectral properties of the fluorescein fluorophore. The PEG linker enhances hydrophilicity and reduces potential steric hindrance, while the NHS ester allows for efficient covalent labeling of primary amines on biomolecules.

While specific data for the Fluorescein-PEG5-NHS ester is not always explicitly published, the spectral characteristics are nearly identical to other amine-reactive fluorescein derivatives such as NHS-Fluorescein and Fluorescein Isothiocyanate (FITC).

Table 1: Quantitative Spectral Data for Amine-Reactive Fluorescein Derivatives

| Property | Typical Value | Notes |

| Excitation Maximum (λex) | ~494 nm | Can be efficiently excited by the 488 nm laser line. |

| Emission Maximum (λem) | ~518 nm | Results in a bright green fluorescence. |

| Molar Extinction Coefficient (ε) | ~70,000 M⁻¹cm⁻¹ | A measure of how strongly the molecule absorbs light at its excitation maximum.[1] |

| Fluorescence Quantum Yield (Φ) | ~0.91-0.92 | Represents the efficiency of converting absorbed photons into emitted photons.[2] |

| Recommended Excitation Wavelength | 488 nm | Common laser line available on most fluorescence instruments. |

| Recommended Emission Filter | 520 - 530 nm bandpass | To effectively capture the fluorescence signal while minimizing background. |

Principles of Fluorescence: The Jablonski Diagram

The process of fluorescence, from excitation to emission, can be visualized using a Jablonski diagram. This diagram illustrates the electronic and vibrational states of a molecule and the transitions between them.

Caption: Jablonski diagram illustrating the processes of light absorption, vibrational relaxation, fluorescence, intersystem crossing, and phosphorescence.

Experimental Protocols

General Protocol for Labeling Proteins with Fluorescein-PEG5-NHS Ester

This protocol provides a general guideline for the covalent labeling of proteins with Fluorescein-PEG5-NHS ester. Optimization may be required for specific proteins and applications.

Materials:

-

Fluorescein-PEG5-NHS ester

-

Protein to be labeled (in an amine-free buffer, e.g., PBS)

-

Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5.

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Purification column (e.g., gel filtration or dialysis cassette) to remove unconjugated dye.

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL.[3]

-

Prepare Dye Stock Solution: Immediately before use, dissolve the Fluorescein-PEG5-NHS ester in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.[4]

-

Labeling Reaction: Add a 10-20 fold molar excess of the dissolved dye to the protein solution while gently vortexing.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Purification: Remove the unreacted dye from the labeled protein using a suitable purification method such as gel filtration or dialysis against an appropriate buffer (e.g., PBS).

Protocol for Measuring Excitation and Emission Spectra

This protocol outlines the steps for determining the excitation and emission spectra of a fluorescein-labeled biomolecule using a fluorescence spectrophotometer.

Materials:

-

Fluorescein-labeled biomolecule in a suitable buffer (e.g., PBS, pH 7.4)

-

Fluorescence spectrophotometer

-

Quartz cuvette

Procedure for Emission Spectrum:

-

Set the excitation wavelength to the absorption maximum of fluorescein (approximately 494 nm).

-

Scan the emission wavelengths from approximately 500 nm to 600 nm.

-

The wavelength at which the highest fluorescence intensity is recorded is the emission maximum.

Procedure for Excitation Spectrum:

-

Set the emission wavelength to the emission maximum of fluorescein (approximately 518 nm).

-

Scan the excitation wavelengths from approximately 400 nm to 510 nm.

-

The wavelength that results in the highest fluorescence intensity is the excitation maximum.

Visualization of Key Processes

Reaction of Fluorescein-PEG5-NHS Ester with a Primary Amine

The NHS ester moiety of Fluorescein-PEG5-NHS ester reacts with primary amines (e.g., the side chain of a lysine residue on a protein) to form a stable amide bond.

Caption: Reaction scheme of Fluorescein-PEG5-NHS ester with a primary amine to form a stable conjugate.

Experimental Workflow for Biomolecule Labeling and Analysis

The following diagram illustrates the typical workflow from labeling a biomolecule to its subsequent analysis.

Caption: A typical experimental workflow for labeling a biomolecule and subsequent spectral analysis.

References

An In-depth Technical Guide to Fluorescein-PEG5-NHS Ester for PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[2] The rational design of each component is critical for the efficacy of a PROTAC. Fluorescent labeling of PROTACs is a powerful tool for their development and characterization, enabling direct visualization and quantification of their cellular uptake, target engagement, and mechanism of action.[3]

This technical guide provides a comprehensive overview of the use of Fluorescein-PEG5-NHS ester as a versatile tool for the fluorescent labeling of PROTACs.[4][5] We will delve into its chemical properties, provide detailed experimental protocols for PROTAC labeling and characterization, and present quantitative data to aid researchers in their drug discovery efforts.

Fluorescein-PEG5-NHS Ester: A Versatile Tool for PROTAC Labeling

Fluorescein-PEG5-NHS ester is a molecule composed of three key functional components: a fluorescein fluorophore, a five-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester reactive group.[3] This combination of features makes it an ideal reagent for labeling PROTACs.

-

Fluorescein: A widely used green fluorescent dye with a high quantum yield, making it easily detectable.[6] Its excitation and emission spectra are well-characterized, allowing for straightforward imaging and quantification.[7][8]

-

PEG5 Linker: The five-unit PEG linker is a flexible and hydrophilic spacer.[9] The inclusion of a PEG linker in PROTACs can improve their solubility and cell permeability, which are often challenges in PROTAC development.[10][11] The length of the PEG linker can also be critical for optimal ternary complex formation between the target protein, the PROTAC, and the E3 ligase.[12]

-

NHS Ester: The NHS ester is an amine-reactive functional group that efficiently and specifically reacts with primary amines (e.g., on a PROTAC) to form a stable amide bond.[13][14] This reaction is robust and proceeds under mild conditions, making it suitable for the modification of complex molecules like PROTACs.[15][16]

Physicochemical and Spectroscopic Properties

Proper understanding of the properties of Fluorescein-PEG5-NHS ester is crucial for its effective use in experiments.

| Property | Value | Reference(s) |

| Molecular Weight | 795.8 g/mol | |

| Excitation Maximum (λex) | ~495 nm | [8] |

| Emission Maximum (λem) | ~517 nm | [6][7] |

| Appearance | Solid | [17] |

| Solubility | Soluble in organic solvents like DMSO and DMF | [1][18] |

Synthesis of Fluorescently Labeled PROTACs

The synthesis of a fluorescently labeled PROTAC using Fluorescein-PEG5-NHS ester involves a two-step process: the synthesis of the core PROTAC molecule with a reactive primary amine handle, followed by the conjugation with the fluorescent label.

General Workflow for PROTAC Labeling

The following diagram illustrates the general workflow for the synthesis and purification of a fluorescently labeled PROTAC.

Detailed Experimental Protocol: Labeling a PROTAC with Fluorescein-PEG5-NHS Ester

This protocol provides a general guideline for the labeling reaction. The optimal conditions, such as molar excess of the dye and reaction time, may need to be determined empirically for each specific PROTAC.[1][18]

Materials:

-

PROTAC with a primary amine functional group

-

Fluorescein-PEG5-NHS ester

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)[1][14]

-

Tris or glycine solution (for quenching the reaction)[9]

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

-

LC-MS and NMR for characterization

Procedure:

-

Prepare a stock solution of the amine-containing PROTAC: Dissolve the PROTAC in anhydrous DMF or DMSO to a final concentration of 1-10 mg/mL.

-

Prepare a stock solution of Fluorescein-PEG5-NHS ester: Immediately before use, dissolve the Fluorescein-PEG5-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mM.[9] NHS esters are moisture-sensitive, so it is crucial to use anhydrous solvents and handle the reagent promptly.[18][19]

-

Perform the labeling reaction:

-

In a microcentrifuge tube, combine the PROTAC solution with the reaction buffer.

-

Add a 1.5 to 5-fold molar excess of the Fluorescein-PEG5-NHS ester stock solution to the PROTAC solution. The optimal molar ratio should be determined empirically.[9]

-

Vortex the reaction mixture gently and incubate at room temperature for 1-2 hours, protected from light.[1]

-

-

Quench the reaction (optional): Add Tris or glycine solution to a final concentration of 50-100 mM to quench any unreacted NHS ester.[20]

-

Purify the labeled PROTAC: Purify the reaction mixture using RP-HPLC to separate the fluorescently labeled PROTAC from unreacted dye and unlabeled PROTAC.

-

Characterize the final product: Confirm the identity and purity of the fluorescently labeled PROTAC using LC-MS and NMR.

-

Quantify the concentration: Determine the concentration of the purified fluorescent PROTAC using UV-Vis spectrophotometry by measuring the absorbance of fluorescein at ~495 nm.

Characterization of Fluorescently Labeled PROTACs

After synthesis and purification, it is essential to characterize the fluorescently labeled PROTAC to ensure that the fluorescent tag does not negatively impact its biological activity.

Signaling Pathway of PROTAC Action

The following diagram illustrates the general mechanism of action of a PROTAC, which involves the formation of a ternary complex and subsequent ubiquitination and degradation of the target protein.

Key Experiments for Characterization

A series of in vitro and in-cell assays should be performed to evaluate the impact of the fluorescent tag on the PROTAC's function.

| Experiment | Purpose | Typical Method(s) | Key Parameters Measured |

| Binding Affinity | To determine if the fluorescent tag affects the binding of the PROTAC to its target protein and the E3 ligase. | Fluorescence Polarization (FP)[15][21], Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR)[] | Dissociation constant (Kd) |

| Ternary Complex Formation | To assess the ability of the fluorescently labeled PROTAC to induce the formation of the ternary complex. | Time-Resolved Fluorescence Energy Transfer (TR-FRET)[7], NanoBRET[15][23] | Proximity-based signal |

| Cell Permeability | To evaluate the ability of the fluorescent PROTAC to cross the cell membrane. | Cellular uptake assays using fluorescence microscopy or flow cytometry[24][25] | Intracellular fluorescence intensity |

| Target Engagement in Cells | To confirm that the fluorescent PROTAC can bind to its target inside living cells. | NanoBRET Target Engagement Assay[8][11][16], Cellular Thermal Shift Assay (CETSA)[15][26] | Target occupancy (IC50) |

| Protein Degradation | To measure the efficiency of the fluorescent PROTAC in degrading the target protein. | Western Blotting, In-Cell Western[10], Reporter Assays (e.g., HiBiT) | DC50 (concentration for 50% degradation), Dmax (maximum degradation) |

Experimental Workflow for Characterization

The following diagram outlines a typical experimental workflow for the characterization of a fluorescently labeled PROTAC.

Data Interpretation and Troubleshooting

Calculating the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of fluorophore molecules conjugated to each PROTAC molecule. It can be determined using UV-Vis spectrophotometry.[27][28]

Formula for DOL Calculation:

DOL = (A_max × ε_PROTAC) / [(A_280 - (A_max × CF)) × ε_dye]

Where:

-

A_max: Absorbance of the labeled PROTAC at the λmax of the dye (~495 nm for fluorescein).[28]

-

A_280: Absorbance of the labeled PROTAC at 280 nm.[28]

-

ε_PROTAC: Molar extinction coefficient of the unlabeled PROTAC at 280 nm.

-

ε_dye: Molar extinction coefficient of the dye at its λmax.

-

CF: Correction factor (A_280 of the free dye / A_max of the free dye).[28]

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Troubleshooting Steps |

| Low Labeling Efficiency | - Hydrolysis of the NHS ester- Low concentration of PROTAC- Competing primary amines in the buffer (e.g., Tris) | - Use fresh, anhydrous solvents.- Increase the concentration of the PROTAC.- Use an amine-free buffer (e.g., bicarbonate or phosphate buffer).[9][19] |

| No or Low Fluorescence Signal in Cells | - Poor cell permeability of the labeled PROTAC- Low expression of the target protein | - Modify the linker or other parts of the PROTAC to improve physicochemical properties.- Confirm target expression levels in the cell line used.[29] |

| Labeled PROTAC is Inactive | - The fluorescent tag interferes with binding to the target or E3 ligase. | - Change the position of the fluorescent label on the PROTAC.- Use a different fluorophore or a smaller tag. |

| High Background Fluorescence | - Incomplete removal of unreacted dye- Autofluorescence of cells or media | - Optimize the purification method (e.g., HPLC gradient).- Image cells in phenol red-free media and use appropriate controls. |

Conclusion

Fluorescein-PEG5-NHS ester is a powerful and versatile reagent for the fluorescent labeling of PROTACs. The incorporation of a fluorescent tag enables a wide range of in vitro and in-cell assays that are crucial for understanding the structure-activity relationship and mechanism of action of these novel therapeutic agents. By following the detailed protocols and guidelines presented in this technical guide, researchers can effectively synthesize and characterize fluorescently labeled PROTACs, thereby accelerating the development of new protein degraders for the treatment of various diseases.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Fluorescein-PEG-NHS ester | AxisPharm [axispharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Fluorescein-PEG5-NHS ester | TargetMol [targetmol.com]

- 6. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]

- 7. benchchem.com [benchchem.com]

- 8. biorxiv.org [biorxiv.org]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. bmglabtech.com [bmglabtech.com]

- 14. Cellular Uptake Assay Data Collection DOJINDO LABORATORIES [dojindo.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fluorescein-PEG6- NHS ester | fluorescein labeled PEG analogue | CAS# 1818294-35-7 | InvivoChem [invivochem.com]

- 18. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 19. assets.fishersci.com [assets.fishersci.com]

- 20. Fluorescein-PEG5-NHS ester | PROTAC连接子 | MCE [medchemexpress.cn]

- 21. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization - PMC [pmc.ncbi.nlm.nih.gov]

- 25. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Degree of labeling (DOL) step by step [abberior.rocks]

- 28. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]

- 29. biotium.com [biotium.com]

Methodological & Application

Application Notes and Protocols for Fluorescein-PEG5-NHS Ester Antibody Labeling

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent labeling of antibodies with Fluorescein-PEG5-NHS ester. The inclusion of a polyethylene glycol (PEG) spacer enhances the solubility of the labeled antibody and can reduce steric hindrance, potentially preserving antibody function. N-hydroxysuccinimide (NHS) esters are widely used for labeling proteins as they efficiently react with primary amino groups (-NH2) on lysine residues and the N-terminus of the antibody to form stable amide bonds.[1][2][3][4]

The following protocol outlines the necessary steps for antibody preparation, conjugation, and purification, as well as the calculation of the degree of labeling (DOL).

Experimental Workflow

The overall workflow for antibody labeling with Fluorescein-PEG5-NHS ester involves preparing the antibody and the dye, reacting them under optimal conditions, and finally purifying the labeled antibody from the excess free dye.

References

Application Notes and Protocols for Protein Conjugation using Fluorescein-PEG5-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein-PEG5-NHS ester is a fluorescent labeling reagent widely used for the covalent modification of proteins and other biomolecules.[1][2] This reagent combines the bright fluorescence of fluorescein with a polyethylene glycol (PEG) spacer and an N-hydroxysuccinimide (NHS) ester functional group. The NHS ester reacts efficiently with primary amines (-NH2), such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[1][3][4] The PEG spacer minimizes potential interactions between the fluorophore and the protein, reducing the risk of altering the protein's biological activity.[5]

These fluorescently labeled proteins are valuable tools in various research and drug development applications, including:

-

Tracking the localization and trafficking of proteins in cells and tissues.[1]

-

In vivo imaging and diagnostic studies.[1]

-

Immunofluorescence assays, flow cytometry, and ELISA.[6]

-

Studying protein-protein interactions.

This document provides detailed protocols and guidelines for the successful conjugation of Fluorescein-PEG5-NHS ester to proteins.

Key Experimental Considerations

Successful protein conjugation with Fluorescein-PEG5-NHS ester depends on several critical factors that must be carefully controlled. These parameters influence the efficiency of the labeling reaction and the quality of the final conjugate.

| Parameter | Recommended Conditions | Rationale & Key Considerations |

| Protein Purity & Buffer | High purity protein in an amine-free buffer (e.g., PBS, Borate, Bicarbonate). | Buffers containing primary amines like Tris or glycine will compete with the protein for reaction with the NHS ester, significantly reducing labeling efficiency.[3][4] Impure proteins can lead to non-specific labeling.[5] |

| pH of Reaction | pH 7.0 - 9.0 (Optimal: 8.3 - 8.5) | The reaction is strongly pH-dependent. At lower pH, the primary amines are protonated and less reactive. At higher pH, hydrolysis of the NHS ester becomes a significant competing reaction.[3][7] |

| Molar Ratio (Dye:Protein) | 15:1 to 20:1 for antibodies; variable for other proteins. | This ratio should be optimized for each specific protein and desired degree of labeling. Higher ratios can lead to over-labeling, potentially causing protein precipitation or loss of function.[3][8] |

| Reaction Time & Temperature | 1-2 hours at room temperature or 2-12 hours at 4°C.[3][9] | Longer incubation times may be necessary for reactions at lower pH or temperature. Reactions should be performed in the dark to prevent photobleaching of the fluorescein dye.[8] |

| Reagent Preparation & Storage | Dissolve Fluorescein-PEG5-NHS ester in anhydrous DMSO or DMF immediately before use. Store the solid reagent at -20°C, protected from moisture and light.[3][10] | The NHS ester is highly sensitive to moisture and will readily hydrolyze, rendering it non-reactive. Stock solutions in DMSO or DMF are not recommended for long-term storage.[3][11] |

Experimental Protocols

Protocol 1: General Protein Labeling

This protocol provides a general procedure for labeling a protein with Fluorescein-PEG5-NHS ester.

Materials:

-

Purified protein in an amine-free buffer (e.g., 50mM Sodium Borate, pH 8.5 or PBS, pH 7.4)

-

Fluorescein-PEG5-NHS ester

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Purification column (e.g., size-exclusion chromatography or dialysis cassette)

-

Reaction tubes

-

Stirring/rocking platform

Procedure:

-

Protein Preparation:

-

Ensure the protein solution is at a concentration of 1-10 mg/mL in an appropriate amine-free buffer.[12]

-

If the protein is in a buffer containing primary amines, perform buffer exchange into the desired conjugation buffer.

-

-

Reagent Preparation:

-

Conjugation Reaction:

-

Add the calculated volume of the Fluorescein-PEG5-NHS ester solution to the protein solution while gently stirring or vortexing. A typical starting point is a 15- to 20-fold molar excess of the dye for antibodies.[3]

-

Incubate the reaction mixture for 1 hour at room temperature or for 2 hours on ice, protected from light.[3]

-

-

Purification of the Conjugate:

-

Storage of the Conjugate:

Protocol 2: Characterization of the Labeled Protein

After purification, it is important to characterize the conjugate to determine the degree of labeling (DOL).

Procedure:

-

Measure Absorbance:

-

Measure the absorbance of the purified conjugate solution at 280 nm (for the protein) and 494 nm (for fluorescein) using a spectrophotometer.

-

-

Calculate the Degree of Labeling (DOL):

-

The DOL, or the average number of dye molecules per protein molecule, can be calculated using the following formula:

DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye]

Where:

-

A_max = Absorbance at the maximum wavelength of the dye (494 nm for fluorescein)

-

A_280 = Absorbance at 280 nm

-

ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG)

-

ε_dye = Molar extinction coefficient of the dye at its A_max (e.g., ~70,000 M⁻¹cm⁻¹ for fluorescein)

-

CF = Correction factor for the dye's absorbance at 280 nm (typically around 0.3 for fluorescein)

-

Visualizing the Workflow and Reaction

Diagram 1: Protein Conjugation Workflow